molecular formula C7H12N2S B14126693 3-(Thiomorpholin-4-yl)propanenitrile CAS No. 887570-93-6

3-(Thiomorpholin-4-yl)propanenitrile

Cat. No.: B14126693
CAS No.: 887570-93-6
M. Wt: 156.25 g/mol
InChI Key: STJMPDJDCCJJLT-UHFFFAOYSA-N
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Description

3-Thiomorpholinopropanenitrile: is an organic compound that features a thiomorpholine ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-thiomorpholinopropanenitrile typically involves the reaction of thiomorpholine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiomorpholine to the acrylonitrile.

Industrial Production Methods: Industrial production of 3-thiomorpholinopropanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Thiomorpholinopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Thiomorpholinopropanenitrile is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, 3-thiomorpholinopropanenitrile derivatives have been explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development.

Industry: In the materials science industry, 3-thiomorpholinopropanenitrile can be used in the synthesis of polymers and other advanced materials. Its unique chemical properties allow for the creation of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-thiomorpholinopropanenitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the thiomorpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

    3-Morpholinopropanenitrile: Similar structure but with an oxygen atom instead of sulfur.

    Thiophene derivatives: Contain a sulfur atom in a five-membered ring, similar to the thiomorpholine ring.

Uniqueness: 3-Thiomorpholinopropanenitrile is unique due to the presence of both a nitrile group and a thiomorpholine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

887570-93-6

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-thiomorpholin-4-ylpropanenitrile

InChI

InChI=1S/C7H12N2S/c8-2-1-3-9-4-6-10-7-5-9/h1,3-7H2

InChI Key

STJMPDJDCCJJLT-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CCC#N

Origin of Product

United States

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